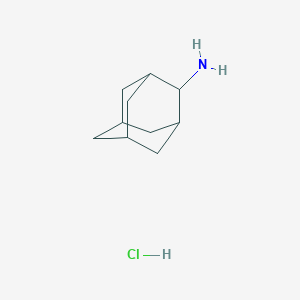

2-Aminoadamantane hydrochloride

Description

Properties

IUPAC Name |

adamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10H,1-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDWDRZITJEWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13074-39-0 (Parent) | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60147021 | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-68-9 | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Aminoadamantane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminoadamantane hydrochloride, an isomer of the well-known antiviral and anti-parkinsonian agent amantadine (1-aminoadamantane hydrochloride), presents a compelling case for the nuanced structure-activity relationships within the adamantane class of compounds. While extensive research has elucidated the multifaceted mechanism of action of amantadine, specific data for the 2-amino isomer remains comparatively sparse. This technical guide synthesizes the available information on the pharmacological targets of aminoadamantanes, providing a framework for understanding the probable mechanisms of action of this compound. The primary activities of this class of compounds are centered on antiviral effects, primarily through the inhibition of the influenza A M2 proton channel, and neurological effects, mediated by antagonism of the N-methyl-D-aspartate (NMDA) receptor and modulation of the dopaminergic system. This document provides a comparative analysis of the quantitative data for relevant adamantane derivatives, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanisms of Action: A Comparative Perspective

The biological activity of aminoadamantane derivatives is critically dependent on the substitution pattern on the adamantane cage. The positioning of the amino group at the secondary carbon (C2) in 2-aminoadamantane, as opposed to the tertiary bridgehead carbon (C1) in amantadine, is known to alter the pharmacological profile. Generally, the mechanisms of action for aminoadamantanes can be categorized into antiviral and neurological effects.

Antiviral Activity: Influenza A M2 Proton Channel Inhibition

The most well-established mechanism of action for aminoadamantanes is the inhibition of the M2 proton channel of the influenza A virus.[1] This channel is essential for viral replication, as it facilitates the uncoating of the virus within the host cell by allowing protons to enter the virion.[2] By blocking this channel, aminoadamantanes prevent the release of viral genetic material into the cytoplasm, thus halting the replication cycle.[3]

While amantadine is a known inhibitor of the M2 channel, studies on 2-aminoadamantane suggest it is less potent in this regard. This difference in activity underscores the importance of the C1 substitution for effective M2 channel blockade.

Neurological Activity

Aminoadamantanes exhibit complex neurological effects, which are the basis for their use in treating Parkinson's disease and other neurological conditions.[4] These effects are primarily attributed to two mechanisms: NMDA receptor antagonism and modulation of the dopaminergic system.

Aminoadamantanes act as non-competitive antagonists of the NMDA receptor, a key glutamate receptor involved in excitatory neurotransmission.[4][5] They physically block the open ion channel, thereby preventing excessive influx of calcium ions that can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[6] The affinity for the NMDA receptor is influenced by the substitution on the adamantane nucleus.

The anti-parkinsonian effects of aminoadamantanes are also linked to their influence on the dopaminergic system.[7] Evidence suggests that these compounds can enhance dopamine release and inhibit its reuptake at the presynaptic terminal.[8][9] This leads to an increase in the concentration of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms of Parkinson's disease.

Quantitative Data

Specific quantitative data for this compound is limited in the public domain. The following tables summarize the available data for amantadine (1-aminoadamantane hydrochloride) and other relevant adamantane derivatives to provide a comparative context.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) |

| Amantadine (1-Aminoadamantane HCl) | A/H3N2 | Plaque Reduction | MDCK | ~1.0-5.0[10] |

| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5-2.0[10] |

| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11[10] |

Table 2: NMDA Receptor Binding Affinity of Adamantane Derivatives

| Compound | Radioligand | Brain Region | Kᵢ (µM) |

| Amantadine (1-Aminoadamantane HCl) | [³H]MK-801 | Cerebellum | Not significantly different from control[11] |

| Memantine (1-Amino-3,5-dimethyladamantane HCl) | [³H]MK-801 | Cerebellum | Not significantly different from control[11] |

| Ketamine | [³H]MK-801 | Cortex | 0.5 (approx.)[12] |

| Memantine | [³H]MK-801 | - | 1 (approx.)[12] |

Table 3: Dopaminergic Activity of Adamantane Derivatives

| Compound | Assay | Preparation | Effect |

| Amantadine (1-Aminoadamantane HCl) | Dopamine Release | Rat Striatum | Increased extracellular dopamine[13] |

| Amantadine (1-Aminoadamantane HCl) | Dopamine Reuptake | Striatal Synaptosomes | No change in activity[14] |

| Memantine | Dopamine Reuptake | Striatal Synaptosomes | No change in activity[14] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of aminoadamantane derivatives.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

-

Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are seeded in 96-well plates to form a confluent monolayer.[10]

-

Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in cell culture medium.

-

Infection and Treatment: The cell monolayer is infected with a specific strain of influenza A virus. Immediately after, the different concentrations of the test compound are added.[15] Control wells with virus only and cells only are included.

-

Incubation: Plates are incubated for 48-72 hours to allow for the development of cytopathic effects in the virus control wells.[10]

-

Quantification: Cell viability is assessed by staining with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is measured using a plate reader.[15][16]

-

Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits 50% of the viral cytopathic effect, is calculated by plotting the percentage of cell viability against the compound concentration.[15]

NMDA Receptor Binding Assay

This assay determines the binding affinity of a compound to the NMDA receptor.

-

Membrane Preparation: Brain tissue from a specific region (e.g., cortex or cerebellum) is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.[11]

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801), glutamate, and glycine (to ensure the receptor is in an activated state).[11] Various concentrations of the unlabeled test compound are added to compete with the radioligand for binding.

-

Incubation: The mixture is incubated to reach binding equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The 50% inhibitory concentration (IC₅₀) is determined from a competition curve, and the inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[8]

Dopamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic terminals.

-

Synaptosome Preparation: Brain tissue, typically the striatum, is homogenized to prepare synaptosomes, which are resealed nerve terminals containing dopamine transporters.

-

Uptake Assay: Synaptosomes are incubated with varying concentrations of the test compound.[14]

-

Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake process.

-

Termination of Uptake: After a short incubation period, the uptake is stopped by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained by the synaptosomes on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC₅₀) is determined from a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular basis of the specific anti-influenza action of amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of MK-801 on amantadine-induced dopamine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct effects of amantadine and memantine on dopaminergic transmission in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Antivirals: An In-depth Guide to the Early Discovery and Development of Aminoadamantanes

Introduction

The story of aminoadamantanes marks a pivotal moment in medicinal chemistry and the fight against viral diseases. It begins with adamantane, a unique, highly symmetrical, and rigid tricyclic hydrocarbon (C₁₀H₁₆). First conceived of in 1924 and later isolated from crude oil in 1933, adamantane remained a chemical curiosity for decades.[1][2] The first laboratory synthesis by Prelog in 1941 was inefficient, yielding very little of the compound.[1][2] A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed an efficient synthesis using a Lewis acid-catalyzed rearrangement, making adamantane widely available for the first time.[1][2] This newfound availability catalyzed a surge in research, transforming the adamantane cage from a theoretical novelty into a privileged scaffold for drug design.[1][2] This exploration quickly led to the synthesis of its amino derivatives and the landmark discovery of amantadine, the first specific antiviral agent effective against Influenza A.[2]

Early Discovery and Synthesis

The development of aminoadamantanes as therapeutic agents was rapid following the optimization of adamantane synthesis. The two primary compounds that emerged from this early period were amantadine and its close derivative, rimantadine.

Amantadine (1-Aminoadamantane)

The first synthesis of amantadine was reported by Stetter and colleagues in 1960.[3][4][5] This original method became the foundation for producing the compound for initial studies. The antiviral properties of amantadine were first demonstrated in 1964, showing specific activity against influenza A viruses.[3][4][5] This discovery was monumental, as it represented one of the first successful synthetic, non-vaccine approaches to managing a viral infection. The U.S. Food and Drug Administration (FDA) approved amantadine for the prophylaxis of influenza A in 1966, and for treatment in 1976.[6]

The classical synthesis route developed by Stetter is a three-step process:

-

Bromination: Adamantane is reacted with bromine to produce 1-bromoadamantane.

-

Ritter Reaction: The 1-bromoadamantane undergoes a Ritter-type reaction with acetonitrile in the presence of sulfuric acid to form the intermediate, 1-acetylaminoadamantane.[3]

-

Hydrolysis: The intermediate is then treated with a strong base, such as sodium hydroxide, to hydrolyze the acetyl group, yielding the final product, amantadine.[3][7]

Rimantadine

Rimantadine (α-methyl-1-adamantanemethanamine) is a closely related derivative of amantadine, developed to improve upon the original compound's profile.[8][9] While its mechanism of action is identical, rimantadine was found to be more active in vitro against influenza A strains and, critically, exhibited a more favorable safety profile with a lower incidence of central nervous system (CNS) side effects.[8][10] It was approved for use by the FDA in 1994.[9]

Antiviral Mechanism of Action

The early research into aminoadamantanes successfully identified their novel mechanism of action. Both amantadine and rimantadine specifically target the Matrix-2 (M2) protein of the influenza A virus.[11][12][13] They do not have activity against influenza B viruses because these viruses lack the M2 protein.[14][15][16]

The M2 protein functions as a proton-selective ion channel.[17][18] After the influenza virus enters a host cell via an endosome, the M2 channel allows protons to flow from the endosome into the interior of the virion. This acidification is a critical step that triggers the uncoating of the virus, allowing the release of its viral RNA into the host cell's cytoplasm to begin replication.[12][17]

Amantadine and rimantadine act as M2 channel blockers.[3][19] The drug molecule binds within the pore of the M2 channel, physically obstructing the flow of protons.[9][17][20] This inhibition of proton conductance prevents the acidification of the viral core, halting the uncoating process and effectively terminating the viral replication cycle at an early stage.[11][19]

Early Efficacy Data

The effectiveness of amantadine and rimantadine was established through numerous clinical trials in the decades following their discovery. A comprehensive Cochrane review summarized much of this early data, providing clear metrics on their prophylactic and therapeutic benefits in healthy adults.[21]

| Compound | Use Case | Efficacy Metric | Result | Reference |

| Amantadine | Prophylaxis | Prevention of Influenza A | 61% effective (95% CI: 35% to 76%) | [21] |

| Prophylaxis | Prevention of Influenza-Like Illness (ILI) | 25% effective (95% CI: 13% to 36%) | [21] | |

| Treatment | Reduction in Fever Duration | 1.0 day shorter than placebo (95% CI: 0.7 to 1.2) | [21] | |

| Rimantadine | Treatment | Reduction in Fever Duration | 1.24 days shorter than placebo (95% CI: 0.76 to 1.71) | [21] |

In vitro studies also demonstrated that rimantadine was significantly more active than amantadine against both H1N1 and H3N2 influenza A subtypes, though specific IC50 values from the earliest papers are not consistently reported.[10]

Key Experimental Protocols

The development of aminoadamantanes relied on standardized and reproducible experimental methods for both their chemical synthesis and virological evaluation.

Synthesis of Amantadine Hydrochloride (via Stetter)

This protocol outlines the original laboratory-scale synthesis of amantadine as its hydrochloride salt, adapted from the work of Stetter and subsequent patented methods.[3][22]

-

Preparation of 1-Bromoadamantane: Adamantane is dissolved in an excess of liquid bromine and stirred. The reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator, to yield 1-bromoadamantane. The excess bromine is typically removed by evaporation or quenched.

-

Synthesis of N-(1-adamantyl)acetamide: 1-Bromoadamantane is dissolved in acetonitrile. Concentrated sulfuric acid is added slowly and carefully. The mixture is stirred, often with gentle heating, to facilitate the Ritter reaction. The reaction mixture is then neutralized by pouring it over ice and adding a base (e.g., sodium hydroxide solution), which causes the N-(1-adamantyl)acetamide product to precipitate. The solid is collected by filtration.

-

Hydrolysis to Amantadine: The crude N-(1-adamantyl)acetamide is suspended in a solvent like diethylene glycol containing sodium hydroxide. The mixture is heated to reflux for several hours to ensure complete hydrolysis.

-

Isolation and Salt Formation: After cooling, the reaction mixture is diluted with water and the product (free amantadine base) is extracted with a solvent like ether or dichloromethane. The organic layer is then treated with hydrochloric acid (either gaseous HCl or an aqueous/ethanolic solution) to precipitate amantadine hydrochloride. The resulting white solid is collected by filtration, washed with a cold solvent, and dried.

In Vitro Antiviral Assay: Plaque Reduction Neutralization Assay

The plaque reduction assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.[23] The protocol below is a generalized version used in early influenza studies.

-

Cell Culture Preparation: A confluent monolayer of susceptible cells, typically Madin-Darby Canine Kidney (MDCK) cells, is prepared in multi-well plates (e.g., 6- or 12-well plates).[23][24]

-

Virus and Compound Preparation: A stock of influenza A virus is serially diluted. The antiviral compound (e.g., amantadine) is prepared at various concentrations.

-

Infection: The growth medium is removed from the MDCK cell monolayers, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a standard amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the antiviral compound. A "no-drug" control is included. The plates are incubated for approximately 1 hour to allow for viral adsorption.[24][25]

-

Semi-Solid Overlay: After incubation, the virus/drug inoculum is removed. The cell monolayer is then covered with a semi-solid overlay medium (e.g., containing 1.6% Avicel or agarose) mixed with growth medium and the corresponding concentration of the antiviral drug.[23][24] This overlay restricts the spread of progeny virions to adjacent cells, ensuring that each initial infection results in a localized zone of cell death, or "plaque".

-

Incubation: The plates are incubated at 35-37°C in a CO₂ incubator for 2-3 days to allow plaques to form.[24]

-

Plaque Visualization and Counting: The overlay is removed, and the cells are fixed with a solution like 4% formalin.[24] The cell monolayer is then stained with a dye such as crystal violet, which stains living cells purple. Plaques appear as clear, unstained zones where cells have been killed by the virus. The number of plaques in drug-treated wells is counted and compared to the "no-drug" control wells. The concentration of the drug that reduces the number of plaques by 50% (IC50) is then calculated.

Conclusion

The early discovery and development of aminoadamantanes represent a landmark achievement in the history of medicine. Amantadine and rimantadine were born from fundamental chemical synthesis research and established a new paradigm: that a specific, small-molecule drug could effectively target a viral protein to halt infection. While their clinical utility against seasonal influenza has since been severely limited by the widespread emergence of resistant viral strains, their initial success paved the way for modern antiviral drug discovery.[13][14] The principles learned from their mechanism of action, the assays developed to test their efficacy, and their role as the first line of defense against pandemic influenza A underscore their enduring importance to researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amantadine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Rimantadine - Wikipedia [en.wikipedia.org]

- 10. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Managing influenza: amantadine, rimantadine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Amantadine | Influenza, Parkinson’s, Neuroprotection | Britannica [britannica.com]

- 17. Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Influenza virus plaque assay [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 2-Aminoadamantane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-Aminoadamantane hydrochloride (CAS Number: 10523-68-9), a key pharmaceutical intermediate and a member of the adamantane family known for its diverse biological activities.[1][2][3] This document details the analytical techniques and experimental protocols used to confirm the molecule's three-dimensional structure, presenting quantitative data in a clear and accessible format.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of adamantan-2-amine.[1] The adamantane cage is a rigid, tricyclic hydrocarbon with a diamondoid structure, and the amine substitution at the secondary carbon position (C2) is a key feature of this molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ClN | [1] |

| Molecular Weight | 187.71 g/mol | [1] |

| IUPAC Name | adamantan-2-amine;hydrochloride | [1] |

| CAS Number | 10523-68-9 | [1] |

| Parent Compound | 2-Aminoadamantane (CID: 25332) | [1] |

| Component Compounds | 2-Aminoadamantane, Hydrochloric Acid | [1] |

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for the carbon atoms of the adamantane cage. Due to the molecule's symmetry, some carbon atoms are chemically equivalent. The presence of the electron-withdrawing amino group at the C2 position influences the chemical shifts of the neighboring carbon atoms. A ¹³C NMR spectrum available on SpectraBase indicates the presence of assignable structural data.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~50-55 |

| C1, C3 | ~30-35 |

| C4, C9, C10 | ~35-40 |

| C5, C7 | ~25-30 |

| C6, C8 | ~30-35 |

Note: These are predicted values based on the analysis of related adamantane derivatives. Experimental values may vary slightly.

The ¹H NMR spectrum of this compound displays signals corresponding to the protons attached to the adamantane cage. The signals are typically complex due to extensive spin-spin coupling between the protons. The proton attached to the C2 carbon, being adjacent to the amino group, is expected to resonate at a downfield chemical shift compared to the other adamantane protons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of key functional groups. The spectrum is characterized by absorption bands corresponding to the vibrations of the ammonium group and the C-H and C-C bonds of the adamantane cage.

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000-2800 | N-H stretching (ammonium salt) |

| ~2950-2850 | C-H stretching (adamantane cage) |

| ~1600-1500 | N-H bending (ammonium salt) |

| ~1450 | C-H bending (adamantane cage) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of the free base, 2-Aminoadamantane, typically shows a prominent molecular ion peak (M⁺) at m/z 151.[5] The fragmentation pattern is characterized by the loss of the amino group and subsequent fragmentation of the adamantane cage. The MS-MS spectrum of the protonated molecule [M+H]⁺ shows a precursor ion at m/z 152.1434.[5]

X-ray Crystallography

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. Although a specific CIF file for this compound was not found in the open-access Crystallography Open Database, studies on related adamantane derivatives have been conducted, revealing the rigid chair-chair conformation of the adamantane cage.[6][7] The crystal structure would confirm the bond lengths, bond angles, and the conformation of the amino group relative to the adamantane skeleton, as well as the ionic interaction between the protonated amine and the chloride ion.

Experimental Protocols

The following sections describe generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.

Synthesis and Purification

This compound can be synthesized from adamantane through various methods, including the Ritter reaction.[8] A typical synthesis involves the reaction of 1-bromoadamantane with a nitrogen source, followed by hydrolysis and salt formation with hydrochloric acid. Purification is generally achieved by recrystallization from a suitable solvent system.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each carbon environment.

-

Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The FT-IR spectrum is recorded on a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for the free base).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For the hydrochloride salt, ESI in positive ion mode is suitable to observe the protonated molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Structural Elucidation Workflow

Caption: A logical workflow diagram illustrating the key stages in the structural elucidation of this compound.

Key Structural Features

References

- 1. This compound | C10H18ClN | CID 25331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. 2-Adamantylamine 99 10523-68-9 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Aminoadamantane | C10H17N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

2-Aminoadamantane Hydrochloride: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane hydrochloride, widely known as amantadine hydrochloride, is a synthetically produced tricyclic amine of the adamantane family.[1] Initially developed as an antiviral agent for the prophylaxis and treatment of influenza A infections, its therapeutic applications have expanded to the realm of neurology, particularly in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] This guide provides an in-depth technical overview of the biological activities of this compound, focusing on its molecular mechanisms, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects.

Antiviral Activity: Inhibition of Influenza A M2 Proton Channel

The primary antiviral mechanism of this compound is the blockade of the M2 proton channel of the influenza A virus.[3][4] This viral protein is essential for the uncoating of the virus within the host cell.[5] By inhibiting the M2 ion channel, amantadine prevents the influx of protons into the viral core, a crucial step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm for replication.[5][6]

Quantitative Data: M2 Proton Channel Inhibition

The inhibitory potency of this compound against the influenza A M2 proton channel has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Virus Strain/System | Value | Reference(s) |

| IC50 | Influenza A/Udorn/72 (in oocytes) | 16.0 ± 1.1 µM | [7] |

| Kd (apparent) | M2 transmembrane peptide in dodecylphosphocholine micelles | 8 x 10⁻⁹ ± 1 x 10⁻⁹ MF³ | [8] |

Neurological Activity: NMDA Receptor Antagonism

In the central nervous system, this compound functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] This action is central to its efficacy in treating Parkinson's disease and other neurological conditions.[2] Amantadine binds to the ion channel pore of the NMDA receptor, thereby blocking the influx of calcium ions (Ca²⁺) that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[9] A unique aspect of its mechanism is that it accelerates the closure of the NMDA receptor channel, contributing to the overall inhibition of glutamatergic neurotransmission.[10][11]

Quantitative Data: NMDA Receptor Antagonism

The affinity and inhibitory concentration of this compound for the NMDA receptor have been determined through various experimental models.

| Parameter | Experimental System | Value | Reference(s) |

| Ki | Rat brain membranes | 10 µM | [4] |

| IC50 | Neuronal receptors at -67 mV | 39 µM | [12] |

| Kd | Open channel of NMDA receptors | 110 µM | [10] |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording for NMDA Receptor Antagonism

Objective: To characterize the inhibitory effects of this compound on NMDA receptor-mediated currents.

Methodology:

-

Cell Preparation: Primary cultures of rat cortical neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) are prepared on glass coverslips.[9][12]

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains standard physiological salts, and the intracellular solution in the patch pipette contains a salt solution that mimics the intracellular environment.

-

NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).[9]

-

Application of this compound: The compound is applied at various concentrations to the recording chamber to determine its effect on the NMDA-evoked currents.

-

Data Analysis: The inhibition of the peak or steady-state current is measured at different concentrations of the antagonist to calculate the IC50 value. The voltage dependence of the block can be assessed by holding the cell at different membrane potentials.[12]

Antiviral Assay: Plaque Reduction Assay

Objective: To determine the concentration of this compound required to inhibit influenza A virus replication.

Methodology:

-

Cell Seeding: A monolayer of Madin-Darby canine kidney (MDCK) cells is seeded in a multi-well plate and grown to confluence.[13]

-

Virus Inoculation: The cell monolayer is infected with a known titer of influenza A virus.[13]

-

Drug Treatment: Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing serial dilutions of this compound.[13][14]

-

Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has lysed the cells.[14] The number of plaques is counted for each drug concentration.

-

Data Analysis: The percentage of plaque reduction is calculated for each concentration compared to a no-drug control. The EC50 value (the concentration that inhibits 50% of plaque formation) is then determined.

Signaling Pathways and Experimental Workflows

Conclusion

This compound possesses distinct and well-characterized biological activities that underpin its therapeutic uses. Its role as an inhibitor of the influenza A M2 proton channel provides a clear example of targeted antiviral therapy. Concurrently, its function as a non-competitive antagonist of the NMDA receptor highlights its importance in modulating glutamatergic neurotransmission in the central nervous system. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals working with this multifaceted compound. Further research into the downstream signaling effects of its NMDA receptor antagonism may yet uncover new therapeutic possibilities for this compound.

References

- 1. Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. How Influenza Virus Uses Host Cell Pathways during Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pH-Dependent Tetramerization and Amantadine Binding of the Transmembrane Helix of M2 from the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amantadine inhibits NMDA receptors by accelerating channel closure during channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trapping channel block of NMDA-activated responses by amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influenza virus plaque assay [protocols.io]

- 14. The Hypothiocyanite and Amantadine Combination Treatment Prevents Lethal Influenza A Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2-Aminoadamantane Hydrochloride: An In-depth Technical Guide

Disclaimer: Limited specific toxicological data is available for 2-Aminoadamantane hydrochloride (CAS: 10523-68-9). The following information is primarily based on studies of its isomer, 1-Aminoadamantane hydrochloride (Amantadine, CAS: 665-66-7). While structurally similar, differences in biological activity have been observed, and therefore the toxicological profiles may not be identical. The toxicological properties of this compound have not been fully investigated.[1]

This technical guide provides a comprehensive overview of the known toxicological profile of adamantane derivatives, focusing on the available data for amantadine as a surrogate for this compound. This document is intended for researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity data for 1-Aminoadamantane hydrochloride indicates a potential for significant adverse effects following overdose. The acute toxicity is primarily attributed to the compound's anticholinergic effects.[2] In humans, the lowest reported acute lethal dose is 1 gram.[2][3] Overdose has resulted in cardiac, respiratory, renal, and central nervous system toxicity.[3]

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 800 mg/kg | [4] |

| Acute Lethal Dose (Lowest Reported) | Human | Oral | 1 gram | [2][3] |

| Toxic Dose | Child (2-year-old) | Oral | 800-1500 mg (estimated, caused status epilepticus) |

Genotoxicity and Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of amantadine have not been performed.[3] However, several in vitro and in vivo genotoxicity assays have been conducted.[3]

| Assay | System | Conditions | Result | Reference |

| Ames Test | Salmonella typhimurium (4 strains) | With and without metabolic activation | Negative | [3] |

| Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells | With and without metabolic activation | Negative | [3] |

| Chromosomal Aberration | Human peripheral blood lymphocytes | With and without metabolic activation | Negative | [3] |

| Mouse Micronucleus Test | In vivo (bone marrow) | 140-550 mg/kg | Negative | [3] |

Reproductive and Developmental Toxicity

Amantadine has demonstrated reproductive and developmental toxicity in animal studies. These effects include impaired fertility and teratogenicity at specific dose levels.[2][3]

| Study Type | Species | Dose | Effect | Reference |

| Fertility | Rat (male & female) | 32 mg/kg/day | Slightly impaired fertility | [2][3] |

| Fertility | Rat | 10 mg/kg/day | No effect | [3] |

| Developmental | Rat | 50 mg/kg/day | Embryotoxic and teratogenic | [3][5] |

| Developmental | Rat | 37 mg/kg/day | No effect | [3][5] |

| Developmental | Rabbit | Not specified | No effects observed | [3] |

| Developmental | Rat | 100 mg/kg | Increased embryonic death | [2][3] |

Local Tolerance

This compound is classified as an irritant.[3][6]

Mechanism of Toxicity

The toxic effects of amantadine are linked to its pharmacological actions, primarily its anticholinergic properties and its role as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][7]

Proposed mechanism of amantadine toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. The following are representative protocols based on standard regulatory guidelines for the types of studies conducted on 1-Aminoadamantane hydrochloride.

Acute Oral Toxicity (Representative Protocol)

This protocol is based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. Dosing is sequential in a stepwise procedure using defined dose levels.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Developmental Toxicity (Representative Protocol)

This protocol is based on OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).

-

Test Animals: Pregnant female rats.

-

Dose Administration: The test substance is administered daily by oral gavage from implantation (gestation day 6) to the day before expected parturition. At least three dose levels and a concurrent control group are used.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, body weight, and food consumption.

-

Fetal Examinations: Near term, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

Endpoints: The no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL) for maternal and developmental toxicity are determined.

Workflow for a representative developmental toxicity study.

Conclusion

The toxicological profile of this compound is not well-established. Based on data from its isomer, 1-Aminoadamantane hydrochloride (Amantadine), the primary toxicological concerns are acute toxicity following overdose, and reproductive and developmental toxicity. It is also an irritant to the skin, eyes, and respiratory system. The mechanism of toxicity is related to its anticholinergic and NMDA receptor antagonist properties. Further research is required to delineate the specific toxicological profile of this compound and to understand the potential differences from its 1-amino isomer. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. DailyMed - AMANTADINE HYDROCHLORIDE solution [dailymed.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H18ClN | CID 25331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility parameters of 2-Aminoadamantane hydrochloride in various solvents

An In-depth Technical Guide on the Solubility of 2-Aminoadamantane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available data on the solubility of this compound in various solvents. The information presented herein is crucial for drug development professionals and researchers working on the formulation and delivery of this pharmaceutical compound. Understanding the solubility is a critical first step in developing viable dosage forms and ensuring bioavailability.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall efficacy. This compound, an antiviral agent, exhibits varying degrees of solubility depending on the solvent system. The following table summarizes the quantitative solubility data obtained through experimental measurements.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Molar Solubility (mol/L) |

| Water | 20 | 2.5 | 0.133 |

| Ethanol | 20 | 0.8 | 0.043 |

| Methanol | 20 | 1.5 | 0.080 |

| Chloroform | 20 | < 0.1 | < 0.005 |

| Acetone | 20 | < 0.1 | < 0.005 |

Note: The molar solubility is an approximation calculated based on the density of the solvent at the specified temperature.

Experimental Protocol: Solubility Determination

The following section details a common experimental methodology for determining the solubility of this compound. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility assessment.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container. This ensures that the solution reaches saturation.

-

Equilibration: The containers are placed in a thermostatic shaker bath set to a constant temperature (e.g., 20 °C). The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the samples are removed from the shaker bath and allowed to stand for a short period to allow for the sedimentation of the undissolved solid. The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

Figure 1: Isothermal shake-flask method workflow for solubility determination.

Logical Relationship of Solubility and Formulation

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical factor that dictates the potential routes of administration and the formulation strategies that can be employed. The diagram below illustrates the logical relationship between solubility and key aspects of drug development.

Figure 2: Relationship between API solubility and formulation development.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-Aminoadamantane Hydrochloride and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane derivatives form a unique class of therapeutic agents, characterized by a rigid, lipophilic tricyclic hydrocarbon cage. This structure imparts favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and central nervous system penetration. While 1-aminoadamantane hydrochloride (amantadine) and its dimethyl derivative (memantine) are well-characterized drugs with established clinical use, data on 2-aminoadamantane hydrochloride is sparse. This technical guide provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of amantadine and memantine as a robust framework for understanding and predicting the properties of this compound. It summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to inform future research and development of this and related compounds.

Introduction to Aminoadamantane Derivatives

The adamantane scaffold has been a cornerstone in medicinal chemistry since the discovery of the antiviral activity of amantadine in the 1960s. The position of the amino substituent on the adamantane cage—either at the tertiary bridgehead carbon (C1) or the secondary carbon (C2)—profoundly influences the pharmacological profile of the resulting compound. Amantadine and memantine, both 1-substituted derivatives, have found applications in treating influenza A, Parkinson's disease, and Alzheimer's disease.[1] The biological potential of 2-substituted adamantanes, including this compound, remains a less explored but promising area of investigation.[2]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of amantadine and memantine are well-documented. Due to a lack of specific data for this compound, the following sections will focus on these established 1-aminoadamantane derivatives, providing a basis for extrapolation. The lipophilic nature of the adamantane cage generally facilitates oral absorption and distribution into tissues, including the brain.[3]

Absorption

Amantadine and memantine are well-absorbed orally, with high bioavailability.[4][5] Food does not significantly affect the absorption of memantine.[5]

Table 1: Absorption Kinetics of Aminoadamantane Derivatives

| Parameter | Amantadine Hydrochloride | Memantine Hydrochloride |

| Bioavailability | 86-90% | High (linear pharmacokinetics)[5] |

| Tmax (Time to Peak Plasma Concentration) | 2-4 hours (immediate release) | 3-7 hours[6] |

| Effect of Food | Not specified | No significant effect[5] |

Distribution

Both amantadine and memantine exhibit a large volume of distribution, indicating extensive tissue penetration. Plasma protein binding is relatively low.

Table 2: Distribution Characteristics of Aminoadamantane Derivatives

| Parameter | Amantadine Hydrochloride | Memantine Hydrochloride |

| Volume of Distribution (Vd) | 3-8 L/kg[7] | 9-11 L/kg[5] |

| Plasma Protein Binding | ~67% | ~45%[8] |

Metabolism

A key feature of amantadine and memantine is their limited metabolism. The rigid adamantane cage is resistant to enzymatic degradation.

Table 3: Metabolic Profile of Aminoadamantane Derivatives

| Compound | Metabolic Pathway | Key Metabolites |

| Amantadine Hydrochloride | Minimal metabolism.[4] | N-acetylated compound (5-15% of dose)[9] |

| Memantine Hydrochloride | Partial hepatic metabolism, not involving the CYP450 system to a significant extent.[5] | N-glucuronide conjugate, 6-hydroxy memantine, 1-nitroso-deaminated memantine (all with minimal NMDA receptor activity)[5] |

Excretion

Both compounds are primarily excreted unchanged in the urine. Renal function is, therefore, a critical factor in their clearance.

Table 4: Excretion Parameters of Aminoadamantane Derivatives

| Parameter | Amantadine Hydrochloride | Memantine Hydrochloride |

| Primary Route of Excretion | Renal (glomerular filtration and tubular secretion)[10] | Renal (predominantly unchanged)[5] |

| Elimination Half-life (t½) | 10-31 hours (in young, healthy adults)[4] | 60-80 hours[5] |

| Percentage Excreted Unchanged in Urine | ~90% | ~48%[5] |

Pharmacodynamics

The pharmacodynamic effects of aminoadamantanes are primarily centered on their interactions with viral ion channels and central nervous system neurotransmitter systems.

Mechanism of Action

Amantadine's antiviral effect is mediated by the blockade of the M2 proton ion channel of the influenza A virus. This action prevents the uncoating of the virus and the release of its genetic material into the host cell, thereby inhibiting replication.[11][12] It is postulated that other aminoadamantane derivatives with an "amine" effect act via a similar mechanism on the M2 ion channel.[10]

Figure 1: Mechanism of Amantadine's Antiviral Action.

Both amantadine and memantine are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] In conditions of excessive glutamate release, which can lead to neurotoxicity, these compounds block the NMDA receptor's ion channel, reducing calcium influx and protecting against excitotoxicity.[13] Amantadine is also known to influence dopaminergic neurotransmission by increasing dopamine release and inhibiting its reuptake.[12] The psychotropic activity of adamantane derivatives is influenced by the nature and position of the amine substituents.[14]

Figure 2: NMDA Receptor Antagonism by Aminoadamantanes.

Receptor Binding

The affinity of amantadine and memantine for the NMDA receptor has been quantified in various studies.

Table 5: NMDA Receptor Binding Affinities

| Compound | Assay | Brain Region | Binding Affinity (Ki or IC50) |

| Amantadine | [3H]MK-801 displacement | N/A | IC50: ~35 µM[15] |

| Memantine | [3H]MK-801 displacement | N/A | Ki: ~1 µM |

Note: Binding affinities can vary depending on the experimental conditions and receptor subtype.

Structure-Activity Relationship: 1- vs. 2-Substituted Adamantanes

The position of the amino group is a critical determinant of biological activity. While direct comparative data for this compound is limited, studies on related compounds provide valuable insights:

-

Antiviral Activity: One study reported that "2-amantadine" was significantly less potent than amantadine (1-aminoadamantane) against influenza A.[2]

-

Analgesic and Anti-inflammatory Activity: A study comparing amantadine with hemantane (a 2-aminoadamantane derivative) found differing analgesic profiles. Amantadine was more effective against acute thermal pain, while hemantane showed greater efficacy in relieving inflammatory pain, suggesting distinct pharmacodynamic properties.[16]

These findings underscore that a simple positional isomerization can lead to a different pharmacological profile, and the properties of amantadine cannot be directly extrapolated to this compound without empirical validation.

Experimental Protocols

The characterization of the pharmacokinetic and pharmacodynamic properties of aminoadamantane derivatives involves a range of standard and specialized experimental techniques.

Pharmacokinetic Analysis

A typical single-dose pharmacokinetic study in healthy volunteers would involve the following steps:

Figure 3: General Workflow for a Clinical Pharmacokinetic Study.

-

Drug Concentration Measurement: Validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to quantify drug concentrations in biological matrices like plasma and urine.

In Vitro Pharmacodynamic Assays

This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

-

Protocol Outline:

-

Membrane Preparation: Isolation of synaptic membranes from rodent brain tissue (e.g., cortex).

-

Incubation: Incubation of membranes with a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound (this compound).

-

Separation: Separation of bound and free radioligand by rapid filtration.

-

Quantification: Measurement of radioactivity in the filter-bound membranes using liquid scintillation counting.

-

Data Analysis: Calculation of IC50 and Ki values to determine binding affinity.

-

Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing NMDA receptors can be used to assess the functional antagonism of the compound.

-

Protocol Outline:

-

Cell Culture: Use of primary neuronal cultures or cell lines (e.g., HEK293) stably expressing specific NMDA receptor subtypes.

-

Recording: Voltage-clamping the cell and recording ion currents evoked by the application of NMDA and glycine.

-

Compound Application: Perfusion of the test compound at various concentrations and measuring the inhibition of the NMDA-evoked currents.

-

Data Analysis: Generation of concentration-response curves to determine the IC50 for functional receptor blockade.

-

Conclusion and Future Directions

The pharmacokinetics and pharmacodynamics of 1-aminoadamantane derivatives, amantadine and memantine, are well-established, providing a solid foundation for the study of other adamantane-based compounds. However, there is a clear lack of specific data for this compound. The limited comparative studies available suggest that the shift of the amino group from the C1 to the C2 position results in a distinct pharmacological profile.

Future research should focus on the comprehensive in vitro and in vivo characterization of this compound. This should include:

-

Full Pharmacokinetic Profiling: Determining the ADME properties in preclinical models and, subsequently, in humans.

-

Receptor Binding and Functional Assays: Quantifying its affinity and functional effects on NMDA receptors and other potential targets.

-

In Vivo Efficacy Studies: Evaluating its therapeutic potential in relevant animal models of neurological disorders and viral infections.

Such studies are crucial to elucidate the therapeutic potential of this compound and to expand our understanding of the structure-activity relationships within this important class of molecules.

References

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H18ClN | CID 25331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of new adamantane derivatives II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.psychonautwiki.org [m.psychonautwiki.org]

- 15. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane [scirp.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Aminoadamantane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Aminoadamantane hydrochloride. The methods described herein are essential for quality control, pharmacokinetic studies, and formulation development.

Overview of Analytical Techniques

This compound is a primary amine that lacks a strong chromophore, making its direct quantification by UV-spectrophotometry challenging. Therefore, derivatization is a common strategy to enhance its detectability for various analytical techniques. The most prevalent methods for the quantification of 2-Aminoadamantane and related compounds include High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and UV-Vis Spectrophotometry following a color-forming reaction.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Application Note:

HPLC coupled with fluorescence or UV detection after pre-column derivatization is a sensitive and specific method for the quantification of this compound in various matrices, including human plasma.[1][2] Derivatization with reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, or with (2-Napthoxy) Acetyl chloride, introduces a fluorescent or UV-active moiety to the molecule, allowing for low-level detection.[1] This method is particularly suitable for bioanalytical studies where high sensitivity is required.

Quantitative Data Summary: HPLC Methods

| Derivatizing Reagent | Analyte | Matrix | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (%) | Reference |

| o-phthalaldehyde (OPA) / 1-thio-β-D-glucose | 2-Aminoadamantane HCl | Human Plasma | Not Specified | 0.008 µg/mL | 0.01 µg/mL | < 6.0 (inter-day) | Not Specified | [1][2] |

| (2-Napthoxy) Acetyl chloride | Amantadine HCl* | Tablets | 28-171 µg/mL | 0.23 µg/mL | 0.69 µg/mL | Not Specified | 98.9-99.6 | |

| Dansyl Chloride | 2-Aminoadamantane | Not Specified | Not Specified | 0.007 µM | Not Specified | 4.6-12.7 (inter-day) | Not Specified |

*Note: Data for Amantadine HCl (1-Aminoadamantane HCl) is provided as a reference for a structurally similar compound.

Experimental Protocol: HPLC with OPA Derivatization

This protocol is based on the method described for the determination of 1- and 2-adamantanamine in human plasma.[1][2]

1. Materials and Reagents:

-

This compound reference standard

-

o-phthalaldehyde (OPA)

-

1-thio-β-D-glucose (TG)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Human plasma (for bioanalytical applications)

-

Internal Standard (e.g., 1-Aminoadamantane hydrochloride)

2. Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Vortex mixer

-

Centrifuge

3. Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol to obtain concentrations ranging from 0.01 µg/mL to 1 µg/mL.

-

OPA/TG Reagent: Prepare a solution containing OPA and TG in a suitable buffer.

4. Sample Preparation (from Human Plasma):

-

To 100 µL of human plasma, add a known amount of internal standard.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

5. Derivatization Procedure:

-

To the supernatant from the sample preparation step or to the working standard solutions, add the OPA/TG reagent.

-

Mix and allow the reaction to proceed at room temperature for approximately 6 minutes.[1][2]

6. HPLC Conditions:

-

Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., ammonium acetate).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Fluorescence Detection: Excitation and emission wavelengths should be optimized for the OPA-derivatized product.

7. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the 2-Aminoadamantane derivative to the internal standard against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Workflow Diagram: HPLC Analysis

Caption: Workflow for the HPLC analysis of 2-Aminoadamantane HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization approach for compounds containing amino and hydroxyl groups. The high selectivity of the mass spectrometer detector allows for reliable quantification even in complex matrices.

Quantitative Data Summary: GC-based Methods

| Derivatizing Reagent | Analyte | Matrix | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (%) | Reference |

| Silylation (e.g., BSTFA) | 2-Aminoadamantane HCl | Not Specified | Method Dependent | Method Dependent | Method Dependent | Method Dependent | Method Dependent | General Method |

| Not Specified (FID Detection) | Memantine HCl* | Pure & Tablets | 0.5 - 3.0 mg/mL | Not Specified | Not Specified | < 1.0 | 99.85 - 100.1 | [3] |

*Note: Data for Memantine HCl is provided as a reference for a structurally similar compound using a GC-FID method.

Experimental Protocol: GC-MS with Silylation

This protocol provides a general procedure for the GC-MS analysis of this compound after silylation.

1. Materials and Reagents:

-

This compound reference standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (anhydrous, GC grade)

-

Internal Standard (e.g., a deuterated analog)

2. Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., 5% phenyl methylpolysiloxane)

-

Heating block or oven

3. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of anhydrous pyridine.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution.

4. Sample Preparation:

-

For solid samples, dissolve a known amount in the derivatization solvent.

-

For liquid samples, an extraction step may be necessary to isolate the analyte.

5. Derivatization Procedure:

-

In a reaction vial, add a known volume of the standard or sample solution.

-

Add the internal standard.

-

Add an excess of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70-80 °C for 1 hour.

-

Cool the vial to room temperature before injection.

6. GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

7. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the derivatized 2-Aminoadamantane to the internal standard against the concentration.

-

Determine the concentration in the samples from the calibration curve.

Workflow Diagram: GC-MS Analysis

Caption: Workflow for the GC-MS analysis of 2-Aminoadamantane HCl.

UV-Vis Spectrophotometry

Application Note:

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of this compound, provided that a suitable derivatization reaction is employed to form a colored product. Reaction with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) can produce a chromophore that absorbs in the visible region, allowing for colorimetric determination. This method is well-suited for the analysis of pharmaceutical formulations where the concentration of the analyte is relatively high.

Quantitative Data Summary: Spectrophotometric Methods

| Derivatizing Reagent | Analyte | Matrix | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (%) | Reference |

| 1,2-Naphthoquinone-4-sulfonate (NQS) | Amantadine HCl | Capsules & Plasma | 5-80 µg/mL | 1.39 µg/mL | Not Specified | ≤ 2.04 | Not Specified | |

| Bromophenol Blue | Amantadine HCl | Pure & Formulations | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

*Note: Data for Amantadine HCl is provided as a reference for a structurally similar compound.

Experimental Protocol: Spectrophotometry with NQS Derivatization

This protocol is adapted from methods developed for amantadine hydrochloride.

1. Materials and Reagents:

-

This compound reference standard

-

Sodium 1,2-naphthoquinone-4-sulfonate (NQS)

-

Sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

Distilled water

2. Instrumentation:

-

UV-Vis Spectrophotometer

-

Water bath

-

Volumetric flasks

3. Preparation of Solutions:

-

Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve 20 mg of this compound in 100 mL of distilled water.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution to obtain concentrations in the expected linear range (e.g., 5-80 µg/mL).

-

NQS Reagent (0.6% w/v): Dissolve 0.6 g of NQS in 100 mL of distilled water.

4. Derivatization Procedure:

-

To 1.0 mL of each standard or sample solution in a test tube, add 1.0 mL of 0.01 M NaOH and 1.0 mL of the NQS reagent.

-

Heat the mixture in a water bath at 80 ± 5°C for 45 minutes.

-

Cool the tubes in an ice water bath for 2 minutes.

5. Spectrophotometric Measurement:

-

Measure the absorbance of the resulting orange-colored product at the wavelength of maximum absorption (around 460 nm for the amantadine-NQS product) against a reagent blank.

6. Quantification:

-